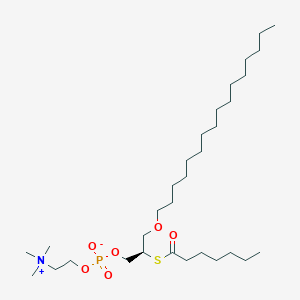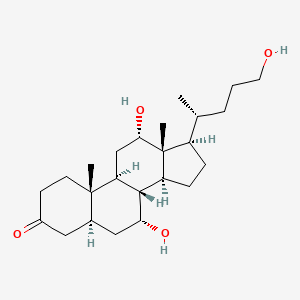
Resolvin D1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resolvin D1 is an endogenous pro-resolving mediator derived from omega-3 docosahexaenoic acid (DHA) during the resolution phase of acute inflammation . It plays a crucial role in dampening inflammation and promoting tissue repair.
Preparation Methods
Synthetic Routes::
Biosynthesis: Resolvin D1 is enzymatically generated from DHA through a series of oxygenation and epoxidation reactions.
Total Synthesis: Chemical synthesis involves constructing the RvD1 structure step by step using organic chemistry techniques.
- Enzymatic: In vivo, enzymes like lipoxygenases and cytochrome P450 convert DHA to RvD1.
- Chemical: Organic synthesis typically employs reagents, solvents, and catalysts under controlled conditions.
Industrial Production:: While RvD1 is not industrially produced on a large scale, research efforts focus on understanding its biosynthesis for potential therapeutic applications.
Chemical Reactions Analysis
Reactions::
Epoxidation: DHA undergoes epoxidation to form epoxy intermediates.
Hydrolysis: Epoxy intermediates are hydrolyzed to yield RvD1.
Lipoxygenases: Enzymes involved in oxygenation steps.
Solvents: Organic solvents like ethanol or methanol.
Catalysts: Transition metal complexes for epoxidation.
Major Products:: The primary product is RvD1 itself, which exhibits potent anti-inflammatory and pro-resolving effects.
Scientific Research Applications
RvD1’s versatility extends across disciplines:
Inflammation Research: Studied for its role in resolving inflammation and preventing excessive immune responses.
Immunology: Enhances phagocytosis of apoptotic cells by macrophages.
Mechanism of Action
RvD1 acts via:
GPR32 Receptor: Regulates immune cell behavior.
Actin Polymerization: Modulates neutrophil migration.
TNF-α Inhibition: Reduces inflammation in macrophages.
Comparison with Similar Compounds
RvD1 stands out due to its unique structure and pro-resolving properties. Similar compounds include other resolvins (e.g., RvD2, RvD3) and specialized pro-resolving mediators (SPMs) like lipoxins and protectins .
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1 |
InChI Key |
OIWTWACQMDFHJG-CCFUIAGSSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


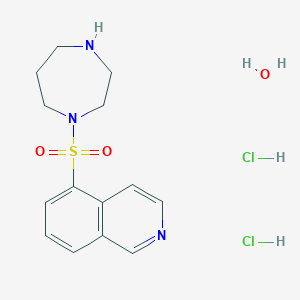
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)
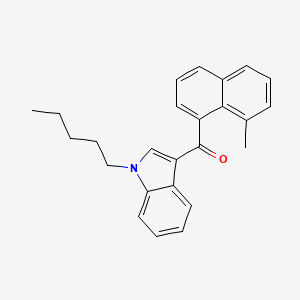

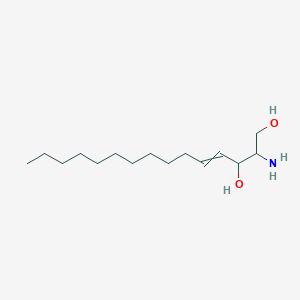
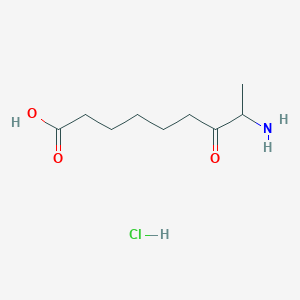

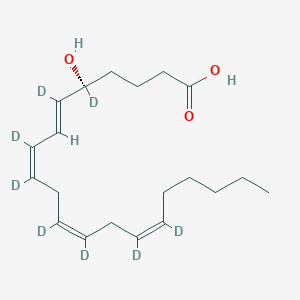
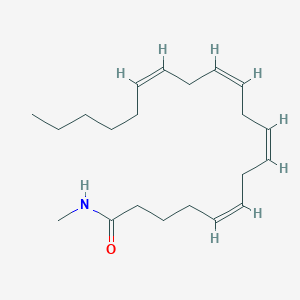


![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
